REACTION_CXSMILES
|
C(O[C:4](=[O:7])[CH2:5][Br:6])C.[CH2:8]([N:10]([CH2:15][CH3:16])[C:11](=[O:14])[CH2:12][Br:13])[CH3:9]>>[CH2:8]([N:10]([CH2:11][CH2:12][Br:13])[CH2:15][CH3:16])[CH3:9].[C:11]([NH:10][C:4](=[O:7])[CH2:5][Br:6])(=[O:14])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CBr)=O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CCBr
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:4](=[O:7])[CH2:5][Br:6])C.[CH2:8]([N:10]([CH2:15][CH3:16])[C:11](=[O:14])[CH2:12][Br:13])[CH3:9]>>[CH2:8]([N:10]([CH2:11][CH2:12][Br:13])[CH2:15][CH3:16])[CH3:9].[C:11]([NH:10][C:4](=[O:7])[CH2:5][Br:6])(=[O:14])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CBr)=O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CCBr
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |